![molecular formula C13H19NO3 B6150077 tert-butyl N-[(4-hydroxyphenyl)methyl]-N-methylcarbamate CAS No. 1046818-38-5](/img/new.no-structure.jpg)
tert-butyl N-[(4-hydroxyphenyl)methyl]-N-methylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[(4-hydroxyphenyl)methyl]-N-methylcarbamate: is an organic compound with a complex structure that includes a tert-butyl group, a hydroxyphenyl group, and a methylcarbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(4-hydroxyphenyl)methyl]-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with 4-hydroxybenzyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like tetrahydrofuran at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[(4-hydroxyphenyl)methyl]-N-methylcarbamate can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: The compound can be reduced under specific conditions, affecting the carbamate group.
Substitution: Nucleophilic substitution reactions can occur at the methylcarbamate group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Reduced carbamate derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl N-[(4-hydroxyphenyl)methyl]-N-methylcarbamate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacological agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and as a stabilizer in various formulations.
Mechanism of Action
The mechanism of action of tert-butyl N-[(4-hydroxyphenyl)methyl]-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with active sites, while the carbamate group can participate in covalent interactions, leading to inhibition or modulation of enzyme activity.
Comparison with Similar Compounds
- tert-Butyl N-[(4-hydroxyphenyl)methyl]carbamate
- tert-Butyl N-[(4-hydroxycyclohexyl)methyl]carbamate
- tert-Butyl N-[(4-hydroxyphenyl)methyl]-N-ethylcarbamate
Comparison: tert-Butyl N-[(4-hydroxyphenyl)methyl]-N-methylcarbamate is unique due to the presence of both a hydroxyphenyl group and a methylcarbamate group, which confer specific chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and enzyme interaction profiles, making it a valuable compound for targeted applications.
Biological Activity
Tert-butyl N-[(4-hydroxyphenyl)methyl]-N-methylcarbamate is an organic compound that has drawn significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, interactions with biological targets, and comparative analysis with structurally similar compounds.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C14H21N1O3
- Molecular Weight : Approximately 237.29 g/mol
The structure includes a tert-butyl group, a hydroxyphenyl moiety, and a methylcarbamate functional group, which contribute to its unique reactivity and biological activity.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, while the carbamate moiety may participate in covalent interactions. This suggests potential as an inhibitor or modulator of enzyme activity.
- Receptor Modulation : The compound may interact with specific receptors, influencing various signaling pathways that are critical in cellular function and response.
- Antioxidant Activity : Preliminary studies suggest that it may also act as a scavenger of free radicals, thereby reducing oxidative stress.
Pharmacological Potential
Research indicates that this compound could serve as a candidate for drug development targeting specific biological pathways. Its ability to selectively inhibit or modulate enzyme activities positions it as a valuable compound in therapeutic applications.
Comparative Analysis with Similar Compounds
A comparison with structurally similar compounds reveals distinct differences in biological activity:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Tert-butyl N-[(4-hydroxycyclohexyl)methyl]carbamate | C14H21N1O3 | Contains a cyclohexane ring instead of a phenyl group |
Tert-butyl N-[(3-amino-4-hydroxyphenyl)methyl]carbamate | C14H21N1O3 | Features an amino group that alters reactivity |
Tert-butyl N-[(4-amino-3-hydroxyphenyl)methyl]carbamate | C14H21N1O3 | Different positioning of amino and hydroxy groups |
This table illustrates how the presence of different functional groups can significantly impact the reactivity and biological activity of similar compounds.
Properties
CAS No. |
1046818-38-5 |
---|---|
Molecular Formula |
C13H19NO3 |
Molecular Weight |
237.29 g/mol |
IUPAC Name |
tert-butyl N-[(4-hydroxyphenyl)methyl]-N-methylcarbamate |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(16)14(4)9-10-5-7-11(15)8-6-10/h5-8,15H,9H2,1-4H3 |
InChI Key |
YTCDWGLUXZFVDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)O |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.